

The Pivotal Role of MTHFD2 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LSN3074753

Cat. No.: B15610432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic targets. Metabolic reprogramming is a hallmark of cancer, and AML cells exhibit distinct metabolic dependencies that can be exploited for therapeutic intervention. One such critical enzyme that has emerged as a promising target is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the one-carbon folate metabolic pathway. This technical guide provides an in-depth overview of the function of MTHFD2 in AML, detailing its role in leukemogenesis, the impact of its inhibition, and methodologies for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance novel therapies for AML.

MTHFD2: A Key Mediator of Metabolic Reprogramming in AML

MTHFD2 is an NAD⁺-dependent bifunctional enzyme that catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[1][2] While its expression is low in most healthy adult tissues, MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, including AML.[3][4] This differential expression makes it an attractive therapeutic target with a potentially wide therapeutic window.

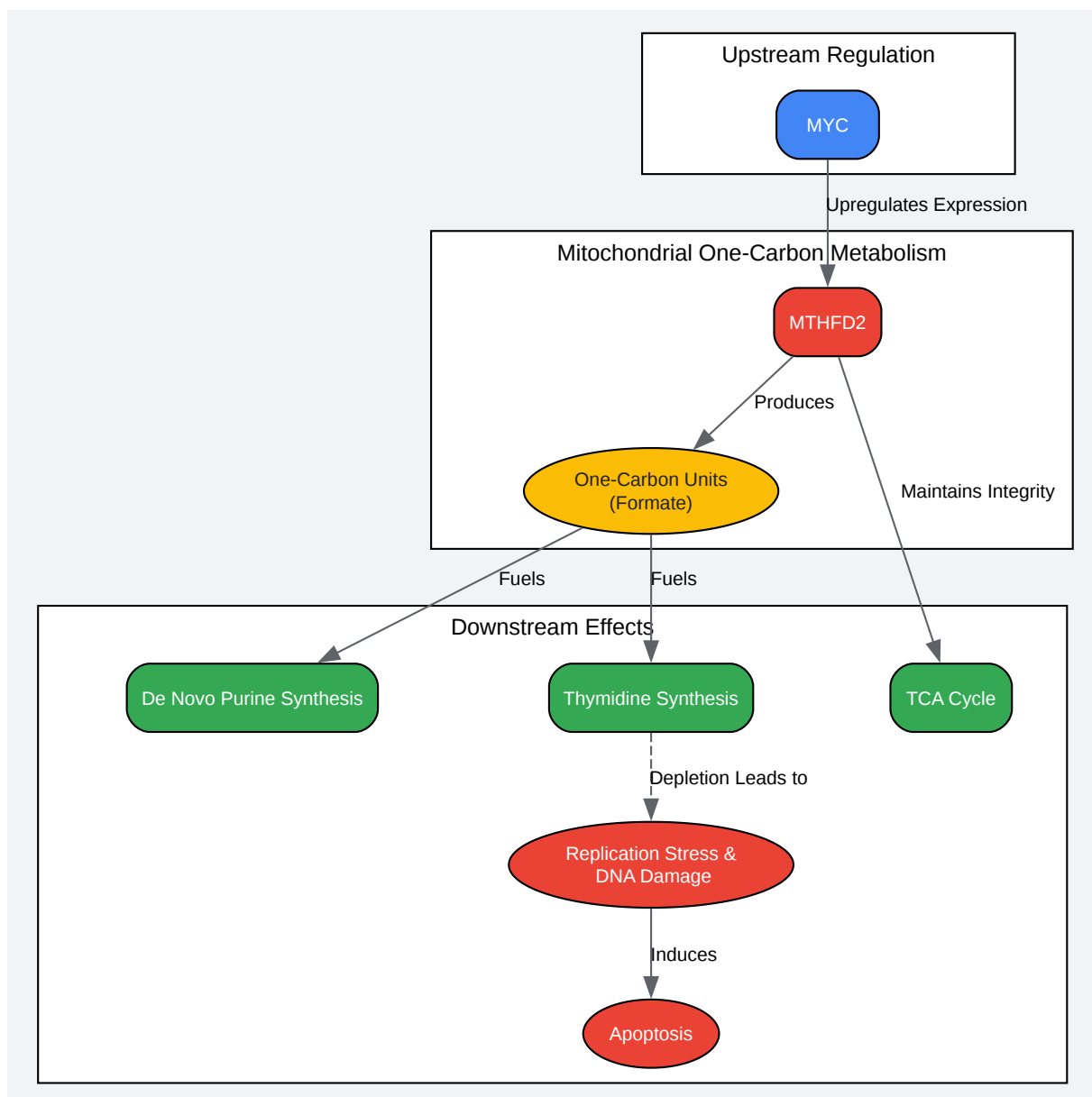
In AML, MTHFD2 plays a crucial role in supporting rapid cell proliferation and survival through several mechanisms:

- **One-Carbon Metabolism and Nucleotide Synthesis:** MTHFD2 is a key contributor of one-carbon units for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA synthesis.[5][6][7] By fueling nucleotide production, MTHFD2 directly supports the high proliferative rate of leukemia cells.
- **Mitochondrial Respiration and Redox Balance:** MTHFD2 activity is linked to the generation of NADPH, which is critical for maintaining mitochondrial redox homeostasis and mitigating oxidative stress.[6]
- **TCA Cycle Integrity:** Suppression of MTHFD2 has been shown to lead to a marked alteration of the Tricarboxylic Acid (TCA) cycle, with a decrease in the levels of all TCA cycle intermediates.[2][8] This disruption of central carbon metabolism further highlights the integral role of MTHFD2 in AML cell bioenergetics.

Upstream Regulation and Downstream Consequences of MTHFD2 Activity

The expression of MTHFD2 in AML is, in part, driven by the MYC oncogene.[2][9] MYC, a master regulator of cell proliferation and metabolism, directly binds to the MTHFD2 promoter and upregulates its transcription.[2] This establishes a clear oncogenic signaling axis that fuels AML cell growth.

The downstream consequences of MTHFD2 activity are profound. By providing one-carbon units, MTHFD2 directly feeds into the purine and pyrimidine synthesis pathways.[2] Inhibition of MTHFD2 leads to a depletion of thymidine, causing replication stress, DNA damage, and ultimately, apoptosis.[5][8]



[Click to download full resolution via product page](#)

Caption: MYC-MTHFD2 signaling axis and its downstream metabolic consequences in AML.

Quantitative Data on MTHFD2 Inhibition in AML

The development of small molecule inhibitors targeting MTHFD2 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data from preclinical studies.

Inhibitor	AML Cell Line	FLT3 Status	IC50 / GI50 (nM)	Reference
DS18561882	-	-	6.3 (Biochemical IC50)	[4]
TH9619	HL-60	WT	47 (Biochemical IC50)	[10]
LY374571	MOLM-13	ITD	830 ± 130 (GI50)	[10]
MOLM-14	ITD	630 ± 30 (GI50)	[10]	
HL-60	WT	>10,000 (GI50)	[10]	
Carolacton	Various Cancer Lines	-	7 - 40 (IC50)	[1]
Compound [I]	MOLM-14	ITD	720 (GI50)	[11]

Table 1: Inhibitor Potency Against MTHFD2 and AML Cell Lines. This table highlights the varying potencies of different MTHFD2 inhibitors and the increased sensitivity of FLT3-ITD positive AML cell lines.

AML Cell Line	MTHFD2 Knockdown Method	Effect on Apoptosis	Reference
HL-60	si-MTHFD2	Marked increase in apoptosis rate	[9]
THP-1	si-MTHFD2	Evidently enhanced apoptosis rates	
FLT3-ITD+ lines	shMTHFD2	Significantly increased cell death compared to FLT3-WT lines	

Table 2: Effect of MTHFD2 Knockdown on Apoptosis in AML Cell Lines. This table demonstrates that genetic suppression of MTHFD2 induces apoptosis in AML cells, with a more pronounced effect in FLT3-ITD positive cells.

AML Cell Line	MTHFD2 Knockdown Method	Effect on Cell Cycle	Reference
U937	shMTHFD2	G0/G1 arrest	[9]
MOLM-14	shMTHFD2	G0/G1 arrest	[9]

Table 3: Effect of MTHFD2 Knockdown on Cell Cycle in AML Cell Lines. This table shows that MTHFD2 suppression leads to a block in the cell cycle at the G0/G1 phase.

Experimental Protocols for MTHFD2 Research in AML

This section provides detailed methodologies for key experiments cited in the study of MTHFD2 in AML.

Lentiviral shRNA-mediated Knockdown of MTHFD2

This protocol describes the transduction of AML cell lines with lentiviral particles carrying shRNA targeting MTHFD2.

Materials:

- HEK293T cells
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- shRNA-expressing plasmid in a lentiviral vector (e.g., pLKO.1) targeting MTHFD2
- Transfection reagent (e.g., Lipofectamine 3000)
- AML cell lines (e.g., MOLM-14, HL-60)
- Polybrene
- Puromycin

Protocol:

- **Lentivirus Production:** Co-transfect HEK293T cells with the shRNA-expressing plasmid and packaging plasmids using a suitable transfection reagent.
- **Viral Harvest:** Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter the supernatant through a 0.45 µm filter.
- **Transduction of AML Cells:** Plate AML cells at a density of 1×10^6 cells/mL in a 6-well plate. Add polybrene to a final concentration of 8 µg/mL.
- Add the desired amount of viral supernatant (determine the optimal multiplicity of infection (MOI) for each cell line).
- Incubate for 24-48 hours.
- **Selection:** Replace the virus-containing media with fresh media containing puromycin at a pre-determined optimal concentration for each cell line.

- Culture the cells for 3-5 days to select for successfully transduced cells.
- Validation of Knockdown: Confirm MTHFD2 knockdown by Western blot and/or qRT-PCR.

Chromatin Immunoprecipitation (ChIP)-qPCR for MYC Binding to the MTHFD2 Promoter

This protocol details the procedure to assess the in vivo binding of the MYC transcription factor to the promoter region of the MTHFD2 gene.

Materials:

- AML cells (e.g., MOLM-14)
- Formaldehyde (37%)
- Glycine
- Lysis buffers (for cell and nuclear lysis)
- Sonavis (e.g., Bioruptor)
- Anti-MYC antibody
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR primers for the MTHFD2 promoter and a negative control region
- SYBR Green qPCR master mix

Protocol:

- **Cross-linking:** Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- **Cell Lysis and Chromatin Shearing:** Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
- **Immunoprecipitation:** Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with either the anti-MYC antibody or a control IgG.
- **Immune Complex Capture:** Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- **Washes:** Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- **DNA Purification:** Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
- **qPCR Analysis:** Perform qPCR using primers specific for the MTHFD2 promoter and a negative control region. Calculate the fold enrichment of MYC binding over the IgG control.

Metabolite Extraction and GC-MS Analysis of TCA Cycle Intermediates

This protocol outlines the extraction and analysis of TCA cycle intermediates from AML cells using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- AML cells
- Cold methanol (-80°C)

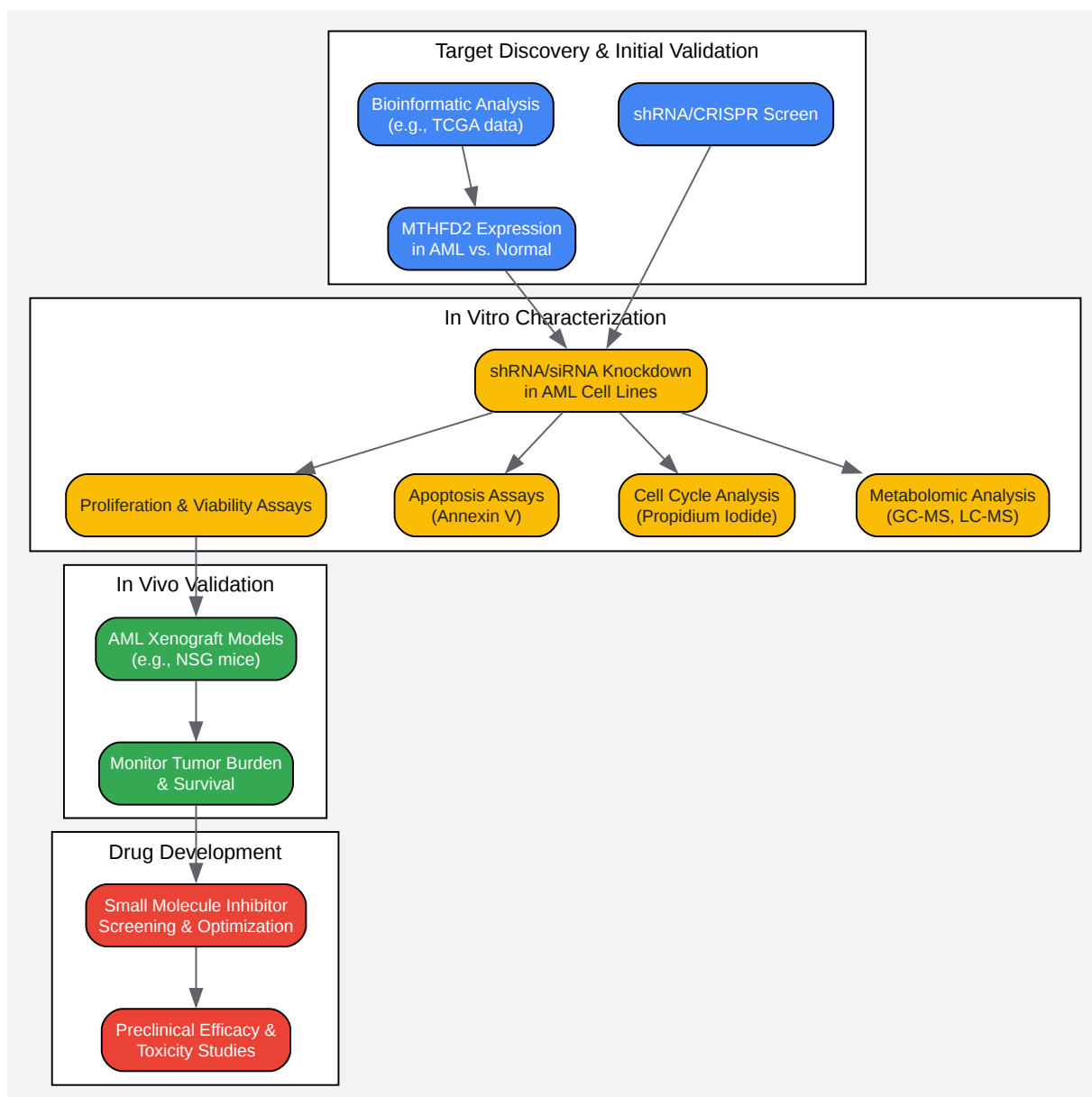
- Chloroform
- Water
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- Internal standards (e.g., stable isotope-labeled succinate)
- GC-MS system

Protocol:

- **Metabolite Extraction:** Quench the metabolism of AML cells by rapidly washing with ice-cold saline. Extract metabolites by adding a cold (-80°C) methanol/water solution (e.g., 80% methanol).
- **Phase Separation:** Add chloroform to the extract to separate the polar and nonpolar phases. Collect the upper aqueous phase containing the polar metabolites.
- **Drying:** Dry the aqueous phase completely under a vacuum or nitrogen stream.
- **Derivatization:** Resuspend the dried metabolites in a derivatization agent (e.g., BSTFA + 1% TMCS) and incubate at 70°C for 1 hour to create volatile derivatives.
- **GC-MS Analysis:** Inject the derivatized sample into the GC-MS system. Use a suitable temperature gradient to separate the TCA cycle intermediates.
- **Data Analysis:** Identify and quantify the metabolites based on their retention times and mass spectra, normalizing to the internal standard and cell number.

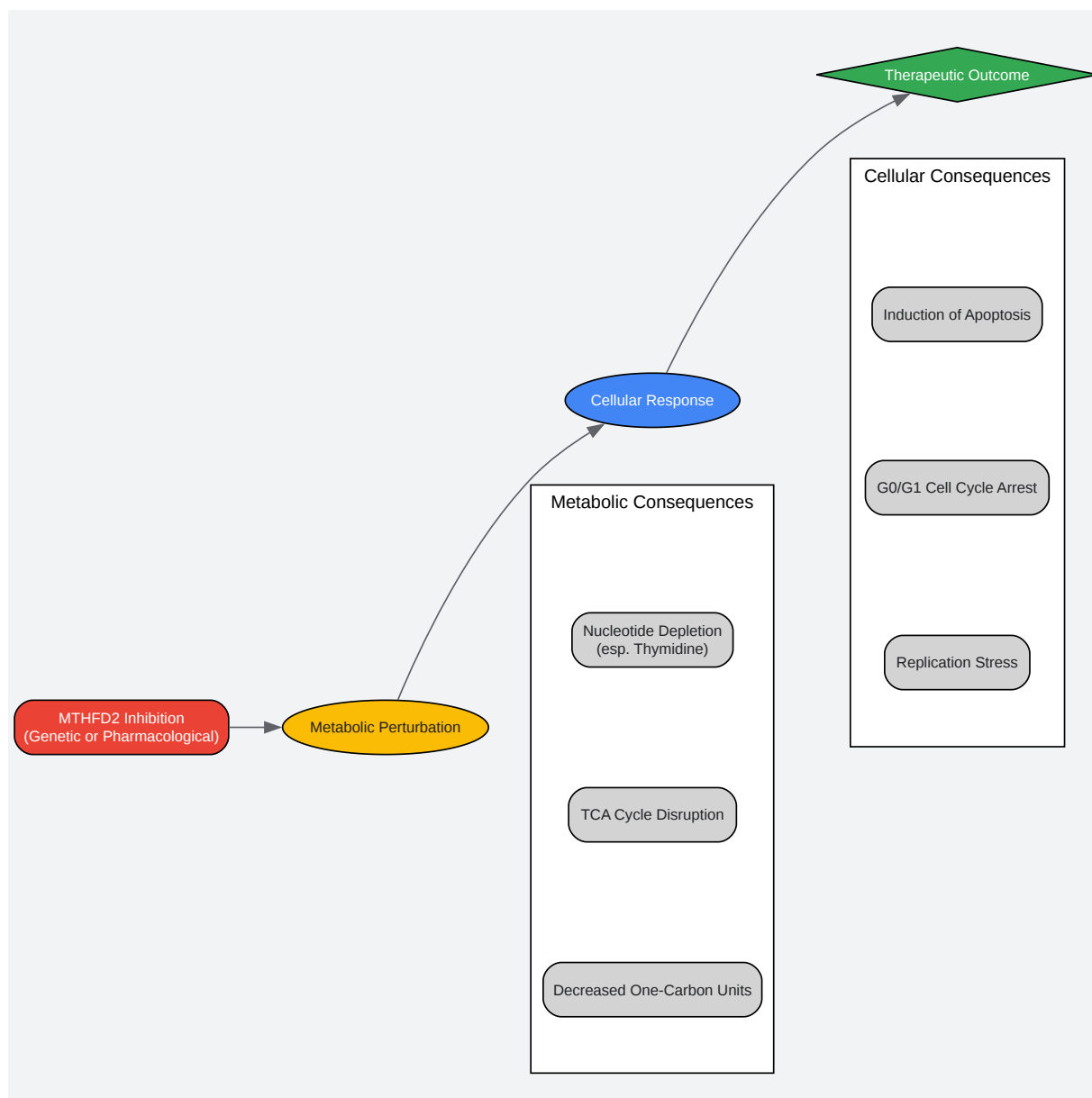
Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for validating MTHFD2 as a therapeutic target in AML and the logical relationship between MTHFD2 inhibition and its cellular consequences.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the validation of MTHFD2 as a therapeutic target in AML.



[Click to download full resolution via product page](#)

Caption: Logical relationship from MTHFD2 inhibition to therapeutic outcome in AML.

Conclusion and Future Directions

MTHFD2 has emerged as a high-confidence therapeutic target in acute myeloid leukemia. Its preferential expression in cancer cells, coupled with its critical role in supporting the metabolic demands of rapid proliferation, provides a strong rationale for its inhibition. The sensitivity of FLT3-ITD positive AML to MTHFD2 suppression further highlights a potential patient stratification strategy.

Future research should focus on:

- The development of more potent and selective MTHFD2 inhibitors with favorable pharmacokinetic and pharmacodynamic properties.
- In-depth investigation of the mechanisms of resistance to MTHFD2 inhibition.
- Evaluation of MTHFD2 inhibitors in combination with standard-of-care and other targeted therapies in preclinical models of AML.
- The initiation of clinical trials to assess the safety and efficacy of MTHFD2 inhibitors in patients with AML.

This technical guide provides a solid foundation for understanding the function of MTHFD2 in AML and for designing experiments to further interrogate its biology and therapeutic potential. The continued exploration of MTHFD2 as a therapeutic target holds significant promise for improving outcomes for patients with this devastating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ascenion.de [ascenion.de]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MTHFD2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The natural product carolacton inhibits folate-dependent C1 metabolism by targeting FoID/MTHFD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 11. Identifying and targeting cancer-specific metabolism with network-based drug target prediction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pivotal Role of MTHFD2 in Acute Myeloid Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610432#what-is-the-function-of-mthfd2-in-acute-myeloid-leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com